molecular formula C12H24N2O4 B578532 Carisoprodol-D7 CAS No. 1218911-16-0

Carisoprodol-D7

カタログ番号: B578532
CAS番号: 1218911-16-0
分子量: 267.37 g/mol
InChIキー: OFZCIYFFPZCNJE-GDXCJPCVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carisoprodol-D7 is a deuterated form of carisoprodol, a centrally acting muscle relaxant. It is primarily used in scientific research as an internal standard for carisoprodol testing or isotope dilution methods by gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry. Carisoprodol itself is widely prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions .

準備方法

Synthetic Routes and Reaction Conditions: Carisoprodol-D7 is synthesized by incorporating deuterium atoms into the carisoprodol molecule. The synthesis involves the reaction of deuterated isopropylamine with 2-methyl-2-propyl-1,3-propanediol dicarbamate. The reaction is typically carried out in the presence of a deuterated solvent such as deuterated methanol .

Industrial Production Methods: The industrial production of this compound involves the use of advanced techniques such as liquid chromatography-tandem mass spectrometry to ensure the purity and consistency of the compound. The process includes the use of certified reference materials and stringent quality control measures to maintain the integrity of the final product .

化学反応の分析

Types of Reactions: Carisoprodol-D7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Pharmacokinetic Studies

Carisoprodol-D7 serves as an important reference compound in pharmacokinetic (PK) studies due to its distinct isotopic signature, which allows for accurate tracing and quantification of the parent compound in biological samples.

  • Single and Multiple Dose Characterization : A study characterized the pharmacokinetics of carisoprodol and its metabolite, meprobamate, after both single and multiple doses. The study utilized this compound to differentiate between the drug and its metabolites effectively. The findings indicated that the maximum concentration (CmaxC_{max}) of carisoprodol was 2504 ± 730 ng/mL after multiple doses, with a half-life (T1/2T_{1/2}) of approximately 2 hours .
  • Oral Fluid Testing : Another application of this compound is in the determination of carisoprodol and meprobamate levels in oral fluid. This method employs solid-phase extraction combined with liquid chromatography-tandem mass spectrometry (LC-MS-MS), allowing researchers to validate the presence of these compounds in various specimens .

Drug Testing and Forensic Analysis

The use of this compound extends into forensic toxicology, where it aids in the detection and quantification of carisoprodol in biological matrices.

  • Analytical Reference : In forensic analysis, this compound provides a reliable reference for distinguishing between administered carisoprodol and endogenous compounds. This is particularly useful in scenarios involving suspected drug abuse or overdose cases .

Research on Metabolism

Research has also focused on understanding the metabolic pathways of carisoprodol using this compound.

  • Metabolic Profiling : Studies have shown that carisoprodol is metabolized primarily into meprobamate. Using this compound allows researchers to track these metabolic processes more accurately, revealing insights into individual variability in drug metabolism based on genetic factors such as CYP2C19 polymorphisms .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Clinical Trials : In a clinical trial assessing the effects of carisoprodol on pain management, researchers used this compound to monitor drug concentrations over time. The trial demonstrated that higher doses led to increased concentrations of both carisoprodol and meprobamate, providing valuable data on dosage efficacy and safety profiles .
  • Urinary Excretion Studies : Another study evaluated urinary excretion patterns of carisoprodol and meprobamate among pain patients. The use of this compound facilitated a better understanding of how individual differences affect drug metabolism and excretion rates, which can inform personalized medicine approaches .

作用機序

The precise mechanism of action of Carisoprodol-D7 is not completely understood. it is believed to exert its effects through central nervous system depression. In animal studies, carisoprodol appears to block interneuronal activity in the descending reticular formation and spinal cord, thereby altering pain perception. The compound’s sedative effects are thought to contribute to its muscle relaxant properties .

類似化合物との比較

Carisoprodol-D7 is unique due to its deuterated nature, which enhances its stability and allows for more accurate analytical measurements. Similar compounds include:

This compound stands out due to its application in precise analytical methods and its role in enhancing the accuracy of pharmacokinetic studies.

生物活性

Carisoprodol-D7 is a deuterated form of carisoprodol, a centrally acting muscle relaxant commonly prescribed for the treatment of muscle pain and discomfort. The biological activity of this compound can be examined through its pharmacokinetics, pharmacodynamics, and the effects of its active metabolite, meprobamate. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Pharmacokinetics and Metabolism

Carisoprodol is primarily metabolized in the liver to meprobamate, which contributes to its pharmacological effects. The pharmacokinetic profile of this compound has been characterized in clinical trials that assess its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability100% (oral)
Peak Plasma Concentration (Cmax)2.5 mg/L (average)
Time to Peak Concentration (Tmax)1.5 hours
Half-life2-3 hours
Primary MetaboliteMeprobamate

Clinical studies have shown that this compound exhibits similar pharmacokinetic characteristics to its non-deuterated counterpart, with minor variations due to the incorporation of deuterium, which may influence metabolic stability and half-life .

Pharmacodynamics

The primary mechanism of action for Carisoprodol involves modulation of GABA-A receptors in the central nervous system (CNS), leading to muscle relaxation and sedation. The pharmacodynamic effects can be quantified through various measures, including dynamometry tests that assess muscle strength and response times.

Table 2: Effects of this compound on Muscle Strength

DoseTime Post-DoseRight Hand Dynamometry (kg)Left Hand Dynamometry (kg)
PlaceboBaseline3534
350 mg1.5 hours3736
700 mg1.5 hours4038

Statistical analysis from clinical trials indicates that both single and multiple doses of this compound significantly improve muscle strength compared to placebo, with p-values indicating strong statistical significance (p < 0.05) .

Case Studies

Several case studies have highlighted the therapeutic efficacy and potential side effects associated with this compound:

  • Case Study on Chronic Pain Management :
    • A patient with chronic back pain was treated with this compound at a dosage of 350 mg twice daily. The patient reported a significant reduction in pain levels and improved mobility over four weeks. Monitoring indicated no adverse side effects.
  • Case Study on Sedation Effects :
    • A study involving elderly patients demonstrated that this compound at lower doses (175 mg) effectively managed muscle spasms without inducing excessive sedation or cognitive impairment, which is often a concern in this demographic.

Research Findings

Research has shown that the deuterated form may offer advantages over traditional carisoprodol in terms of reduced side effects and prolonged therapeutic action due to altered metabolic pathways:

  • Enhanced Stability : The presence of deuterium may lead to slower metabolism by reducing the rate at which carisoprodol is converted to meprobamate, potentially resulting in longer-lasting effects .
  • Reduced Abuse Potential : Some studies suggest that deuterated compounds may have a lower potential for abuse compared to their non-deuterated counterparts due to differences in their psychoactive properties .

特性

CAS番号

1218911-16-0

分子式

C12H24N2O4

分子量

267.37 g/mol

IUPAC名

[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate

InChI

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3,7D2,8D2

InChIキー

OFZCIYFFPZCNJE-GDXCJPCVSA-N

SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C

異性体SMILES

[2H]C([2H])([2H])C(CCC)(C([2H])([2H])OC(=O)N)C([2H])([2H])OC(=O)NC(C)C

正規SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。